Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Introduction to Pyrazolo[1,5-a]pyrimidine Research Framework
Historical Development and Evolution of Pyrazolo[1,5-a]pyrimidine Research
The exploration of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, driven by their structural resemblance to purine bases and their potential as bioactive scaffolds. Early synthetic routes relied on cyclization and condensation reactions, such as the cyclocondensation of aminopyrazoles with β-diketones or Michael acceptors. For instance, the synthesis of 3-phenylpyrazolo[1,5-a]pyrimidinone via cyclization of 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil exemplified classical approaches.
The 21st century witnessed paradigm shifts with the adoption of microwave-assisted synthesis and green chemistry principles, enabling rapid and eco-friendly access to diverse derivatives. Palladium-catalyzed cross-coupling and click chemistry further expanded structural diversity, allowing precise functionalization at the 3-, 5-, and 7-positions. These advancements laid the groundwork for targeted modifications in compounds like ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, where substituents are strategically placed to optimize steric and electronic interactions.
Significance of Pyrazolopyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug design due to its planar rigidity, hydrogen-bonding capacity, and compatibility with ATP-binding pockets of kinases. Key attributes include:
- Kinase Inhibition : Derivatives inhibit kinases such as Pim-1, EGFR, and B-Raf by competing with ATP or acting as allosteric modulators. For example, pyrazolo[1,5-a]pyrimidines with trans-4-aminocyclohexanol groups at the 5-position exhibit nanomolar IC~50~ values against Pim-1.
- Structural Tunability : Substituents at the 3-, 5-, and 7-positions modulate solubility, bioavailability, and selectivity. Electron-withdrawing groups (e.g., −Cl, −CF~3~) at the 3-position enhance kinase affinity, while hydrophilic groups at the 5-position improve pharmacokinetics.
- Multitarget Potential : The scaffold’s adaptability supports dual kinase inhibition, as seen in compounds targeting both Pim-1 and Flt-3.
This versatility underscores the scaffold’s centrality in developing this compound, where the chloro-pyridinylmethyl group may confer unique target engagement.
Current Research Landscape for this compound
Recent studies highlight this compound’s synthetic accessibility and potential as a kinase inhibitor intermediate. Its structure features:
- A 6-[(6-chloro-3-pyridinyl)methyl] group, introducing a halogenated aromatic moiety for π-π stacking and hydrophobic interactions.
- 5,7-Dimethyl substituents , enhancing steric bulk and metabolic stability.
- An ethyl carboxylate at position 3, facilitating further derivatization via hydrolysis or amidation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~18~H~18~ClN~5~O~2~ | |
| Molecular Weight | 383.82 g/mol | |
| Purity | 95% | |
| Synthetic Route | Cyclocondensation/alkylation |
Structure-activity relationship (SAR) studies of analogous compounds suggest that the chloro-pyridinyl group may enhance binding to kinase hinge regions, while dimethyl substituents reduce rotational freedom, favoring target engagement. However, systematic evaluations of this specific derivative remain nascent, necessitating further in vitro profiling.
Multidisciplinary Applications and Research Significance
This compound holds promise across multiple domains:
- Medicinal Chemistry : As a kinase inhibitor precursor, it could be optimized for selectivity against oncogenic targets like Pim-1 or EGFR. Its ethyl carboxylate group serves as a handle for prodrug development.
- Chemical Biology : The compound’s fluorescent potential (due to the conjugated pyridinyl system) supports its use as a probe for kinase binding studies.
- Materials Science : Pyrazolo[1,5-a]pyrimidines with extended π-systems have been explored in organic electronics, though this application remains underexplored for halogenated derivatives.
Table 2: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
Properties
IUPAC Name |
ethyl 6-[(6-chloropyridin-3-yl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-4-24-17(23)14-9-20-22-11(3)13(10(2)21-16(14)22)7-12-5-6-15(18)19-8-12/h5-6,8-9H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTNKECFCJIFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=CN=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may be involved in the regulation of ER stress and apoptosis pathways.
Pharmacokinetics
Similar compounds have shown good microsomal stability , which could potentially impact the bioavailability of the compound.
Result of Action
The molecular results revealed that similar compounds have promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .
Action Environment
It’s worth noting that the environmental profile of similar compounds has been studied .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can have promising neuroprotective and anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is not well-defined. It is known that pyrimidine derivatives can inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biological Activity
Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. This compound has been shown to inhibit key oncogenic pathways. Specifically, it demonstrates inhibitory activity against BRAF(V600E) and EGFR kinases, both critical in cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production. It has been reported to reduce the levels of TNF-α and nitric oxide (NO) in LPS-induced inflammation models. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial activity against various strains of bacteria.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. The presence of the chloro group on the pyridine ring enhances the compound's potency against specific targets.
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer effects of similar compounds demonstrated that derivatives with halogen substitutions showed improved efficacy against cancer cell lines compared to their non-halogenated counterparts.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions, often focusing on the pyrazolo-pyrimidine framework. Various synthetic routes have been explored to optimize yield and purity. For example, a study highlighted the use of efficient ultrasound-assisted synthesis methods that improve reaction conditions and product quality, demonstrating the compound's robust synthetic accessibility .
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potent activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Antioxidant Properties
Studies have also investigated the antioxidant potential of this compound. Its ability to scavenge free radicals suggests a protective effect against oxidative stress-related diseases . This property is crucial in the formulation of dietary supplements and pharmaceuticals aimed at combating oxidative damage.
Anti-cancer Potential
The compound's structural features allow it to interact with biological targets associated with cancer cell proliferation. Preliminary studies indicate that it may inhibit specific pathways involved in tumor growth, suggesting its potential as a lead compound in cancer drug development .
Pesticide Development
This compound has been explored for its insecticidal properties. Its efficacy against pests could lead to its use as an active ingredient in pesticide formulations . The compound's selective toxicity towards target insects while being less harmful to non-target species is particularly advantageous in sustainable agriculture.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloropyridinyl Group
The chlorine atom on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) with amines under specific conditions. This reactivity is analogous to ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives .
Key Observations :
-
Microwave-assisted conditions or prolonged heating enhance reaction efficiency .
-
Electron-withdrawing groups (e.g., pyrazolo[1,5-a]pyrimidine core) activate the pyridine ring for NAS .
Ester Hydrolysis and Subsequent Functionalization
The ethyl ester at position 3 can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization.
| Reaction Type | Conditions | Yield | Product |
|---|---|---|---|
| Acidic Hydrolysis | HCl, H<sub>2</sub>O/EtOH, reflux | 85%* | 6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Amidation | EDC, HOBt, DIPEA, RT | 75%* | Corresponding amide derivatives (e.g., with aniline or benzylamine) |
*Theoretical yields based on analogous transformations .
Mechanistic Insights :
-
Hydrolysis proceeds via nucleophilic attack of water on the ester carbonyl, facilitated by acid or base .
-
Amidation employs coupling agents like EDC to activate the carboxylic acid for reaction with amines .
Regioselective Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
The methyl groups at positions 5 and 7 are typically inert under mild conditions but may undergo oxidation or halogenation under harsh treatments.
| Reaction Type | Conditions | Yield | Product |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl<sub>4</sub>, reflux | N/A | 5,7-Dibromo derivatives (speculative) |
Note : Methyl groups on heteroaromatic systems are generally resistant to electrophilic substitution unless strongly activated .
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield and purity of Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclocondensation of pyrazole precursors with substituted pyridines. Key steps include:
- Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions .
- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach the chloropyridinylmethyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Data Table :
| Reaction Step | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 90°C, 12h | 65–70 | 90 |
| Chloropyridine coupling | Pd(PPh₃)₄, 80°C | 55–60 | 92 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 6.8–7.2 ppm) and pyridine (δ 8.3–8.6 ppm) protons .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 359.2 (C₁₅H₁₅ClN₄O₂) .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (if crystals are obtainable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s kinase inhibition profile?
- Methodological Answer :
- Substituent modification : Replace the 6-chloropyridinyl group with electron-withdrawing groups (e.g., CF₃) to enhance binding to kinase ATP pockets .
- Biological assays : Test inhibition against PI3Kδ (IC₅₀ < 100 nM) and compare with analogs (e.g., ethyl 5-phenyl derivatives) .
- Data Table :
| Derivative | Substituent | PI3Kδ IC₅₀ (nM) | Selectivity (vs PI3Kα) |
|---|---|---|---|
| Target compound | 6-Cl-pyridinyl | 85 ± 5 | >50x |
| CF₃ analog | 6-CF₃-pyridinyl | 42 ± 3 | >100x |
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to PI3Kδ (PDB: 6JFF). The chloropyridinyl group forms halogen bonds with Leu828 and Val831 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?
- Methodological Answer :
- Source of contradictions : Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., cancer vs. normal cells).
- Resolution :
- Standardize assays using recommended protocols (e.g., Eurofins Panlabs Kinase Profiler) .
- Validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- Cancer models : Use MCF-7 (breast) or A549 (lung) cell lines for antiproliferative assays (72h exposure, CCK-8 viability test) .
- Inflammatory models : Test TNF-α inhibition in LPS-stimulated RAW264.7 macrophages .
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive pyrazole NH during pyridine coupling .
- Microwave-assisted synthesis : Reduce reaction time from 12h to 2h, improving regioselectivity to >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
